molecular formula C12H10ClN3 B8491661 1-(2-Amino-5-chlorobenzyl)-2-pyrrolecarbonitrile

1-(2-Amino-5-chlorobenzyl)-2-pyrrolecarbonitrile

Cat. No. B8491661
M. Wt: 231.68 g/mol
InChI Key: WWHDSGGMZMHTNV-UHFFFAOYSA-N
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Patent
US04192803

Procedure details

A mixture of 8 g. of 1-(2-amino-5-chlorobenzyl)-2-pyrrolecarbonitrile, 8 g. of 86% potassium hydroxide and 50 ml. of ethyleneglycol is heated in an oil bath at 170° C. for 2 hours. The mixture is partly cooled and diluted with 80 ml. of water. The mixture is cooled for about 3 hours and then filtered. The filtrate is treated with acetic acid to pH 4-5 giving a precipitate which is collected and washed with water. This solid is further purified by dissolving in dilute alkali and reprecipitating with acetic acid, giving 1-(2-amino-5-chlorobenzyl)-2-pyrrolecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[CH2:4][N:5]1C=[CH:8][CH:7]=[C:6]1C#N.[OH-:17].[K+].[CH2:19]([OH:22])[CH2:20]O>O>[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[CH2:4][N:5]1[CH:6]=[CH:7][CH:8]=[C:20]1[C:19]([OH:22])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CN2C(=CC=C2)C#N)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is partly cooled
ADDITION
Type
ADDITION
Details
diluted with 80 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled for about 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is treated with acetic acid to pH 4-5
CUSTOM
Type
CUSTOM
Details
giving a precipitate which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
This solid is further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in dilute alkali
CUSTOM
Type
CUSTOM
Details
reprecipitating with acetic acid

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CN2C(=CC=C2)C(=O)O)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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